2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide
CAS No.: 723748-27-4
Cat. No.: VC21481481
Molecular Formula: C20H20F3N3OS
Molecular Weight: 407.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723748-27-4 |
|---|---|
| Molecular Formula | C20H20F3N3OS |
| Molecular Weight | 407.5g/mol |
| IUPAC Name | 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C20H20F3N3OS/c1-3-26(4-2)18(27)13-28-19-16(12-24)17(20(21,22)23)11-15(25-19)10-14-8-6-5-7-9-14/h5-9,11H,3-4,10,13H2,1-2H3 |
| Standard InChI Key | AIRJFAIRHDCDET-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Molecular Characteristics
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is characterized by a set of specific molecular properties that define its chemical identity. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 723748-27-4 |
| Molecular Formula | C20H20F3N3OS |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C20H20F3N3OS/c1-3-26(4-2)18(27)13-28-19-16(12-24)17(20(21,22)23)11-15(25-19)10-14-8-6-5-7-9-14/h5-9,11H,3-4,10,13H2,1-2H3 |
| Standard InChIKey | AIRJFAIRHDCDET-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 |
Structural Features
The compound contains several key structural elements that contribute to its chemical and biological properties:
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A pyridine core structure that serves as the central scaffold
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A benzyl group attached at the 6-position of the pyridine ring
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A cyano (nitrile) group at the 3-position, which can function as a hydrogen bond acceptor
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A trifluoromethyl group at the 4-position, which enhances metabolic stability
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A sulfanyl linkage at the 2-position connecting to a diethylacetamide moiety
These structural features work collectively to influence the compound's physical properties, chemical reactivity, and potential interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions that require precise control of reaction conditions and careful purification procedures. The general synthetic pathway includes:
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Formation of the appropriately substituted pyridine ring core
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Introduction of functional groups including the cyano and trifluoromethyl moieties
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Attachment of the benzyl group at the 6-position
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Introduction of the sulfanyl-diethylacetamide moiety at the 2-position
The complexity of this synthetic route reflects the compound's intricate structure and the need for selective functionalization at specific positions of the pyridine ring.
Modern Synthetic Methodologies
Contemporary synthetic approaches that may be applicable to the preparation of this compound include advanced cross-coupling reactions such as Negishi coupling. This palladium-catalyzed reaction enables carbon-carbon bond formation and could potentially be employed for introducing the benzyl group to the pyridine core .
Research in continuous flow chemistry has demonstrated the utility of automated sequential generation of organozinc reagents from readily available alkyl halides, offering diverse functionalization options for heterocyclic scaffolds like pyridines. When combined with mass-triggered preparative HPLC purification, these methods provide efficient production pathways for structurally complex compounds with enhanced sp3 character and improved drug-like properties .
Biological and Pharmacological Properties
Structure-Activity Relationships
Research indicates that compounds structurally similar to 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of specific structural features contributes to these potential therapeutic effects:
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The trifluoromethyl group is associated with enhanced metabolic stability and improved bioactivity in drug candidates
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The cyano group can participate in hydrogen bonding interactions with biological targets
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The sulfanyl linkage provides conformational flexibility that may influence receptor binding
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The diethylacetamide moiety affects the compound's solubility and pharmacokinetic profile
These structure-activity relationships provide valuable insights for medicinal chemists seeking to develop novel therapeutic agents based on this structural scaffold.
Pharmacological Significance
The trifluoromethyl group, a prominent feature of this compound, plays a crucial role in its potential pharmacological properties. This moiety is frequently incorporated into drug candidates due to its ability to:
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Enhance metabolic stability by resisting enzymatic degradation
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Increase lipophilicity, potentially improving membrane permeability
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Modify the electronic properties of the molecule, influencing binding interactions with biological targets
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Improve bioavailability and pharmacokinetic properties
These characteristics make 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide a compound of interest in medicinal chemistry research, particularly in the development of novel therapeutic agents.
Research Applications and Future Directions
Current Research Status
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide represents an active area of investigation within medicinal chemistry. The compound's complex structure and diverse functional groups make it a valuable scaffold for the development of potential therapeutic agents. Studies on related compounds have provided insights into their biological activities and structure-activity relationships, forming a foundation for further research.
The incorporation of fluorinated groups, particularly the trifluoromethyl moiety, continues to be an important strategy in drug design. These groups modify the electronic and steric properties of molecules, often resulting in improved pharmacological profiles. The presence of the trifluoromethyl group in this compound aligns with this trend in contemporary medicinal chemistry research.
Future Research Directions
Future research on 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide may focus on several key areas:
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Optimization of synthetic routes for more efficient and scalable production
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Detailed pharmacological studies to elucidate its mechanism of action and therapeutic potential
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Structure-activity relationship investigations to identify more potent or selective analogs
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Development of pharmaceutical formulations to enhance its bioavailability and efficacy
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Exploration of potential applications beyond the currently identified anti-inflammatory and analgesic properties
Advances in synthetic methodologies, particularly in the area of continuous flow chemistry and automated purification techniques, offer promising approaches for the efficient preparation of this and related compounds. These technological developments may accelerate research progress and facilitate the discovery of novel therapeutic agents based on this structural scaffold .
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